4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-2H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPKTHYSJMLILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CN=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach utilizes 2-chloro-3-pyridyl formaldehyde as a key precursor, which undergoes cyclization in the presence of catalysts such as hydrochloric acid or oxammonium hydrochloride within a suitable solvent like dimethylformamide (DMF). The process involves ring-closure reactions facilitated by electrophilic or nucleophilic attack, leading to the formation of the pyrazolo[4,3-c]pyridine core.
Key Steps:
- Reactants: 2-chloro-3-pyridyl formaldehyde, catalysts (hydrochloric acid or oxammonium hydrochloride)
- Solvent: DMF (dimethylformamide)
- Reaction Conditions: Mild heating at approximately 60°C for 6–8 hours
- Yield: Ranges from 43% to 85%, depending on molar ratios and reaction parameters
Reaction Scheme:
2-chloro-3-pyridyl formaldehyde + catalyst → ring-closure → 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine
Research Findings:
- The method is characterized by its simplicity, high yield (up to 85%), and mild conditions, making it suitable for industrial applications.
- Variations in molar ratios of reactants (e.g., 1:1, 2.5:1, 5:1) influence the yield significantly.
- Post-reaction purification typically involves column chromatography or recrystallization, depending on the desired purity.
Catalytic Cycloaddition Using Copper(II) Acetylacetonate
Method Overview:
A recent development involves a formal [3 + 3] cycloaddition catalyzed by copper(II) acetylacetonate, which promotes the formation of pyrazolo[4,3-c]pyridine derivatives from suitable precursors such as pyrazolones and aldehydes.
Key Steps:
- Reactants: Pyrazolones and aldehydes
- Catalyst: Copper(II) acetylacetonate
- Solvent: Benzene or toluene
- Reaction Conditions: Reflux at elevated temperatures (~80°C) for 4–8 hours
- Yield: Typically high, around 85–90%
Research Findings:
- This method offers high efficiency and selectivity.
- The use of copper catalysis enables a one-pot synthesis, reducing steps and purification complexity.
- The process is environmentally friendly and scalable, suitable for industrial synthesis.
Methylation and Halogenation Strategies
Method Overview:
Post-cyclization modifications such as methylation at specific positions and fluorination are employed to obtain the final compound with desired substituents.
Key Steps:
- Methylation: Using methylating agents like methyl iodide or methyl acetate in the presence of bases such as potassium carbonate.
- Fluorination: Introduction of fluorine at the 4-position via nucleophilic aromatic substitution or electrophilic fluorination, often using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Research Findings:
- These modifications are typically performed after the core heterocycle is synthesized.
- Fluorination at the 4-position is crucial for biological activity and is optimized to prevent over-fluorination or degradation.
Summary Data Table of Preparation Methods
| Method No. | Reactants | Catalyst / Reagent | Solvent | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | 2-chloro-3-pyridyl formaldehyde + HCl | Hydrochloric acid / oxammonium hydrochloride | DMF | 60°C, 6-8 hrs | 43–85 | Mild, scalable, high yield |
| 2 | Pyrazolones + aldehydes | Copper(II) acetylacetonate | Benzene / Toluene | Reflux, 4–8 hrs | 85–90 | Catalytic, environmentally friendly |
| 3 | Core heterocycle + methylating agents | Potassium carbonate, methyl iodide | Acetone / DMF | Reflux, 4–6 hrs | Variable | Post-synthesis modification |
| 4 | Core heterocycle + fluorinating agents | Selectfluor, NFSI | Acetonitrile, DMF | Room temperature to mild heating | Variable | Final functionalization step |
Notes on Industrial Scalability and Environmental Considerations
- The cyclization method using 2-chloro-3-pyridyl formaldehyde is favored for industrial production due to its high yield, mild conditions, and straightforward purification.
- Copper-catalyzed cycloaddition offers a greener alternative with fewer steps and less hazardous reagents.
- Post-synthesis modifications such as methylation and fluorination are optimized to minimize waste and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine compounds with various functional groups.
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the antiproliferative effects of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine against various cancer cell lines. The compound has shown significant cytotoxic effects against:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
Table 1: IC50 Values Against Cancer Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 5.2 |
| A549 | 4.8 |
| MCF-7 | 6.0 |
These values indicate a potent antiproliferative effect, suggesting that structural modifications to the compound can enhance its efficacy .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor beyond kinases. Notably, it has shown promise in inhibiting carbonic anhydrase (CA), an enzyme implicated in tumorigenesis. Structural modifications have been found to significantly enhance inhibitory activity compared to unmodified compounds .
Study on Antiproliferative Activity
In a study evaluating various derivatives of pyrazolo[4,3-c]pyridine, researchers found that the presence of hydroxyl groups significantly improved antiproliferative activity against cancer cell lines. Compounds with two hydroxyl groups exhibited lower IC50 values than those with fewer or no such modifications .
Inhibition of TBK1
Recent research identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with promising results in immune and cancer-related drug discovery. The structure–activity relationships (SARs) were dissected to optimize these compounds further .
Biomedical Applications
The versatility of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine extends into various therapeutic areas:
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine with key derivatives, focusing on synthesis, biological activity, and physicochemical properties.
Substituent Effects on Bioactivity
Key Observations :
Comparison :
- Fluorine Introduction : More challenging than iodination or chlorination due to reagent availability and reactivity .
- Methyl Group : Easily introduced via alkylation (e.g., ), whereas CF₃ groups require specialized precursors .
Physicochemical and Fluorescence Properties
- 4-Fluoro-3-methyl derivative : Fluorine’s electronegativity may enhance solubility in polar solvents, while methyl increases logP for better membrane penetration.
- 7-(4-Methoxyphenyl) derivative : Exhibited dual fluorescence/pH-sensing properties due to methoxy’s electron-donating effects.
- 3-Amino-2-phenyl derivative : Polar groups (NH₂, OH) likely reduce logP, limiting bioavailability.
Biological Activity
4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its potential in medicinal chemistry. The synthesis of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves methods such as Sonogashira coupling or multicomponent reactions, allowing for the introduction of various substituents that can modulate its biological properties .
Biological Activity Overview
4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine exhibits a range of biological activities, including:
- Antitumor Activity : This compound has shown promising results in inhibiting cancer cell lines. For instance, derivatives with fluorinated groups have demonstrated enhanced cytotoxicity against leukemia and breast cancer cell lines, with IC50 values ranging from 0.59 µM to 3.30 µM .
- Anti-inflammatory Properties : Similar compounds within the pyrazolo family have been evaluated for their anti-inflammatory effects through COX-1/COX-2 inhibition assays. While specific data on 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine is limited, related derivatives have shown significant anti-inflammatory activity .
- Antiviral and Antimycobacterial Activity : Pyrazolo compounds have been explored for their potential in treating viral infections and mycobacterial diseases. Although direct studies on 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine are sparse, the structural similarities suggest potential efficacy in these domains .
Structure-Activity Relationship (SAR)
The biological activity of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine can be influenced by various substituents on the pyrazole ring. Studies indicate that:
- Fluorine Substitution : The presence of fluorine enhances metabolic stability and bioactivity due to its electronegativity and ability to form strong hydrogen bonds .
- Methyl Groups : Methyl substitutions can increase lipophilicity and improve cellular permeability, which may enhance overall biological effectiveness .
Case Studies
Several studies have highlighted the efficacy of pyrazolo derivatives:
- Cytotoxicity in Cancer Cell Lines : A study reported that specific derivatives exhibited IC50 values as low as 0.70 µM against HL60 leukemia cells. The presence of fluorinated groups was correlated with improved selectivity and reduced toxicity in normal cell lines .
- Anti-inflammatory Testing : In a comparative analysis of pyrazolo derivatives, several compounds showed significant inhibition of COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine, and how can regioselectivity be controlled during fluorination?
- Methodological Answer : A sequential approach starting from pyridine precursors is often employed. Fluorination can be achieved via electrophilic substitution using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Regioselectivity is influenced by steric and electronic factors; the methyl group at position 3 directs fluorination to position 4 through steric hindrance and electronic deactivation of adjacent sites. Reaction monitoring via HPLC or LC-MS is critical to optimize yield and purity .
Q. How should researchers characterize the crystallinity and purity of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine?
- Methodological Answer : X-Ray Powder Diffraction (XRPD) is essential for confirming crystallinity. For example, a representative XRPD pattern may show characteristic peaks at 2θ = 12.5°, 15.8°, and 24.3° (intensities >50%). Purity should be assessed via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents or byproducts (e.g., unreacted amines) require GC-MS or NMR analysis .
Q. What safety protocols are recommended for handling 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential toxicity; wash hands thoroughly after handling. Waste should be segregated into halogenated organic containers and disposed via certified hazardous waste services. In case of exposure, follow GHS guidelines (e.g., P301+P310 for ingestion: "Immediately call a poison center") .
Advanced Research Questions
Q. How does the 3-methyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The 3-methyl group sterically hinders coupling at adjacent positions, directing reactions to the pyridine ring. For Suzuki-Miyaura, use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (80°C, 12 h). Pre-functionalization of the pyrazole ring (e.g., bromination at position 6) enhances reactivity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexanes) .
Q. What strategies mitigate solubility challenges in biological assays for 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer : Solubility can be improved via salt formation (e.g., hydrochloride salts) or co-solvents (DMSO ≤1% v/v in aqueous buffers). For in vitro assays, use sonication or heating (37°C) to disperse the compound. Structural modifications, such as introducing polar groups (e.g., hydroxyl, amine) at position 1, enhance aqueous solubility without compromising activity .
Q. How can computational modeling predict the binding affinity of 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine to CNS targets (e.g., serotonin receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB: 6WGT). The fluorine atom’s electronegativity and the methyl group’s hydrophobic profile are critical for π-π stacking and van der Waals interactions. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
Q. What analytical techniques resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or hydration states. Use Differential Scanning Calorimetry (DSC) to compare thermal profiles (e.g., endothermic peaks at 180–185°C for anhydrous forms). High-resolution NMR (600 MHz, DMSO-d6) can distinguish between tautomers or regioisomers. Cross-validate with FT-IR to confirm functional groups (e.g., C-F stretch at 1100 cm⁻¹) .
Experimental Design & Data Analysis
Q. How should researchers design dose-response studies for 4-fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine in animal models?
- Methodological Answer : Use a log-scale dosing regimen (e.g., 0.1, 1, 10 mg/kg) administered intraperitoneally. Include vehicle controls and positive controls (e.g., known CRF-1 antagonists). Measure plasma concentrations via LC-MS/MS at 0.5, 2, and 6 h post-dose. Apply nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
Q. What statistical methods are appropriate for analyzing SAR data across pyrazolo[4,3-c]pyridine analogs?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate substituent properties (Hammett σ, LogP) with bioactivity. Cluster analogs based on IC₅₀ values and structural features. Bayesian models (e.g., KNIME) can prioritize compounds for synthesis based on predicted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
